molecular formula C10H15ClN4 B15067513 2-Chloro-3-(4-ethylpiperazin-1-yl)pyrazine

2-Chloro-3-(4-ethylpiperazin-1-yl)pyrazine

Katalognummer: B15067513
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: NAJCEEQSWXOYJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(4-ethylpiperazin-1-yl)pyrazine is a chemical compound with the molecular formula C10H15ClN4. It is a pyrazine derivative that has been utilized in various scientific research fields due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 2-Chloro-3-(4-ethylpiperazin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Chloro-3-(4-ethylpiperazin-1-yl)pyrazine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(4-ethylpiperazin-1-yl)pyrazine has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism by which 2-Chloro-3-(4-ethylpiperazin-1-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-(4-ethylpiperazin-1-yl)pyrazine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H15ClN4

Molekulargewicht

226.70 g/mol

IUPAC-Name

2-chloro-3-(4-ethylpiperazin-1-yl)pyrazine

InChI

InChI=1S/C10H15ClN4/c1-2-14-5-7-15(8-6-14)10-9(11)12-3-4-13-10/h3-4H,2,5-8H2,1H3

InChI-Schlüssel

NAJCEEQSWXOYJF-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C2=NC=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.